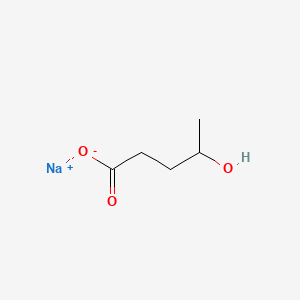![molecular formula C27H33F2N7O2 B607696 3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide CAS No. 1936422-33-1](/img/structure/B607696.png)
3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide
Übersicht
Beschreibung
Novel Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP)
GNE-781 is a Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). GNE-781 showed TR-FRET IC50 = 0.94 nM, BRET IC50 = 6.2 nM, BRD4 IC50 = 5,100 nΜ) that maintained good in vivo PK properties in multiple species. GNE-781 displays anti-tumor activity in an AML tumor model and was also shown to decrease Foxp3 transcript levels in a dose dependent manner.
Wissenschaftliche Forschungsanwendungen
Inhibition of Bromodomain of CBP/P300
GNE-781 is a potent and selective bromodomain inhibitor of the Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) . The bromodomain of the transcriptional regulator CBP/P300 is a promising therapeutic target in oncology . GNE-781 has been shown to inhibit this bromodomain effectively .
Oncology Applications
The inhibition of the bromodomain of the transcriptional regulator CBP/P300 by GNE-781 has been identified as a new therapeutic approach in oncology . It has been shown to have anti-tumor activity in an Acute Myeloid Leukemia (AML) tumor model .
Regulation of MYC
Studies have shown that GNE-781 can regulate MYC, a regulator gene that plays a role in cell cycle progression and is amplified in many cancers .
Decrease of Foxp3 Transcript Levels
GNE-781 has been shown to decrease Foxp3 transcript levels in a dose-dependent manner . Foxp3 is a transcription factor that is crucial for the development and function of regulatory T cells, which play a key role in maintaining immune system balance.
Inhibition of Differentiation into Tregs
GNE-781 has been shown to reduce the differentiation of isolated human naïve CD4+ T cells into FOXP3+ inducible regulatory T cells (Tregs) in a concentration-dependent manner without affecting cell viability . This could have implications for the treatment of diseases where Tregs play a role, such as cancer and autoimmune diseases.
Structure-Based Design
The development of GNE-781 involved structure-based design, which maintained potency and increased selectivity 2-fold . This approach allowed for significant increases in potency and selectivity .
Wirkmechanismus
GNE-781, also known as 3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide, is a potent and selective inhibitor of the bromodomain of the transcriptional regulator CBP/P300 .
Target of Action
The primary target of GNE-781 is the bromodomain of the transcriptional regulator CBP/P300 . CBP/P300 are large, multidomain proteins that contribute to transcriptional regulation . They bind to chromatin via their bromodomain and modify chromatin through their histone acetyltransferase (HAT) activity, leading to the recruitment of various transcriptional proteins to modulate gene expression .
Mode of Action
GNE-781 inhibits the bromodomain of CBP/P300, thereby disrupting the interaction between these proteins and acetylated lysines on histones . This disruption can alter the transcriptional activity of genes regulated by CBP/P300 .
Biochemical Pathways
The inhibition of CBP/P300 by GNE-781 affects various biochemical pathways. CBP/P300 have been shown to regulate the differentiation of regulatory T cells (Tregs) through both transcriptional and non-transcriptional mechanisms . They acetylate prostacyclin synthase, which regulates Treg differentiation by altering proinflammatory cytokine secretion by T and B cells .
Pharmacokinetics
GNE-781 has good in vivo pharmacokinetic properties in multiple species . It is orally bioavailable and highly potent, with an IC50 of 0.94 nM in TR-FRET assay . It also maintains good in vivo pharmacokinetic properties in multiple species .
Result of Action
The inhibition of CBP/P300 by GNE-781 has several effects at the molecular and cellular levels. It has been shown to decrease Foxp3 transcript levels in a dose-dependent manner . Foxp3 is a key transcription factor required for the developmental differentiation and suppressive functions of Tregs . Therefore, GNE-781 could potentially modulate immune responses by affecting Treg differentiation.
Eigenschaften
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCWHSDMJBAGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-N-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



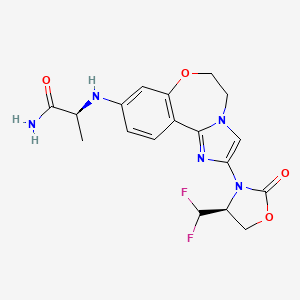
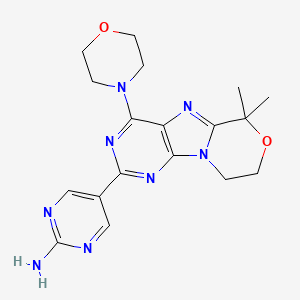
![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)
![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)
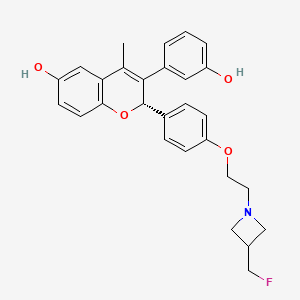
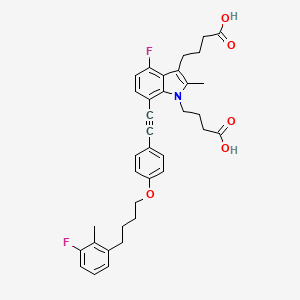
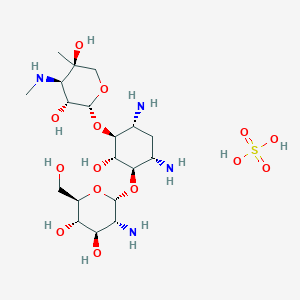
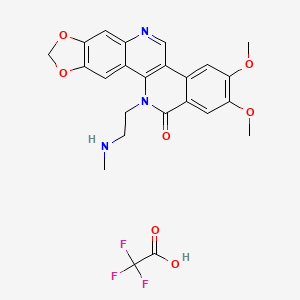
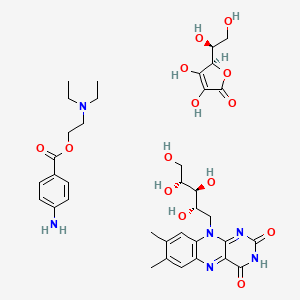
![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)
